molecular formula C19H13FN2O3 B14810025 N-(2-fluoro-5-nitrophenyl)biphenyl-4-carboxamide

N-(2-fluoro-5-nitrophenyl)biphenyl-4-carboxamide

Cat. No.: B14810025
M. Wt: 336.3 g/mol
InChI Key: JAOVDYUVYMUPRH-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)biphenyl-4-carboxamide is an organic compound with a complex structure that includes a biphenyl core, a carboxamide group, and a substituted phenyl ring containing both a fluoro and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)biphenyl-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Coupling Reaction: The nitrofluorobenzene is then coupled with a biphenyl carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine source and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: Formation of N-(2-amino-5-fluorophenyl)biphenyl-4-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)biphenyl-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)biphenyl-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and nitro groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-nitrophenyl)biphenyl-4-carboxamide
  • N-(2-fluoro-5-methylphenyl)biphenyl-4-carboxamide
  • N-(2-fluoro-5-nitrophenyl)benzamide

Uniqueness

N-(2-fluoro-5-nitrophenyl)biphenyl-4-carboxamide is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which imparts distinct electronic properties. This combination can enhance its reactivity and binding interactions, making it a valuable compound in various research applications.

Properties

Molecular Formula

C19H13FN2O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-4-phenylbenzamide

InChI

InChI=1S/C19H13FN2O3/c20-17-11-10-16(22(24)25)12-18(17)21-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,21,23)

InChI Key

JAOVDYUVYMUPRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F

Origin of Product

United States

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